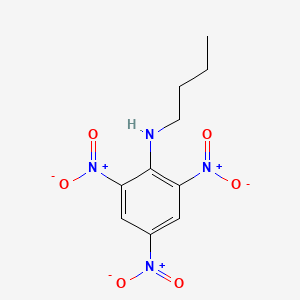

Benzenamine, N-butyl-2,4,6-trinitro-

Description

Contextualization within Nitroaromatic Chemistry and Energetic Materials Science

Nitroaromatic compounds, characterized by a benzene (B151609) ring substituted with one or more nitro groups, form a cornerstone of energetic materials science. The parent molecule, 2,4,6-trinitroaniline (B3268610) (TNA), also known as picramide, is a well-documented explosive. wikipedia.orgchemsrc.com The presence of multiple nitro groups on the aromatic ring significantly influences the molecule's chemical stability, density, and energy content, making it a subject of extensive study. wikipedia.org

The field of energetic materials continuously explores new molecular structures to achieve a desirable balance of performance, stability, and sensitivity. Research in this area often involves the synthesis and characterization of derivatives of known energetic compounds to fine-tune these properties. Benzenamine, N-butyl-2,4,6-trinitro- fits within this research paradigm as a modification of the foundational 2,4,6-trinitroaniline structure. The introduction of an alkyl group to the amine functionality is a strategic approach to systematically alter the physicochemical properties of the parent molecule.

Significance of N-Substitution in Trinitroaniline (B13749157) Derivatives for Targeted Research

The substitution of a hydrogen atom in the amino group of 2,4,6-trinitroaniline with an alkyl group, such as the n-butyl group in the case of Benzenamine, N-butyl-2,4,6-trinitro-, is a deliberate synthetic modification aimed at investigating and manipulating the compound's properties. This N-substitution can lead to several predictable and scientifically interesting changes.

From a research perspective, studying a homologous series of N-alkylated trinitroaniline derivatives allows for a systematic investigation into structure-property relationships. By varying the length and branching of the alkyl chain, researchers can gain a deeper understanding of how these molecular modifications translate to macroscopic properties, which is crucial for the rational design of new energetic materials with tailored characteristics.

Below is a table of computed properties for Benzenamine, N-butyl-2,4,6-trinitro-, providing a theoretical baseline for its physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₄O₆ | PubChem nih.gov |

| Molecular Weight | 284.23 g/mol | PubChem nih.gov |

| IUPAC Name | N-butyl-2,4,6-trinitroaniline | PubChem nih.gov |

| CAS Number | 32902-85-5 | PubChem nih.gov |

For comparative context, the properties of the parent compound, 2,4,6-trinitroaniline, are provided below.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₄O₆ | NIST nist.gov |

| Molecular Weight | 228.12 g/mol | PubChem nih.gov |

| Melting Point | 188 °C (370 °F; 461 K) | Wikipedia wikipedia.org |

| Density | 1.8 g/cm³ | Wikipedia wikipedia.org |

| Detonation Velocity | 7,300 m/s | Wikipedia wikipedia.org |

An in-depth analysis of the synthetic methodologies for producing Benzenamine, N-butyl-2,4,6-trinitro-, a compound of interest in chemical research, reveals distinct strategic approaches. The synthesis primarily revolves around the formation of a nitrogen-carbon bond between a butyl group and a trinitrated aniline (B41778) core. The two principal strategies explored are direct N-alkylation of a pre-existing trinitroaniline system and nucleophilic aromatic substitution on a suitably functionalized trinitrobenzene ring.

Structure

2D Structure

3D Structure

Properties

CAS No. |

32902-85-5 |

|---|---|

Molecular Formula |

C10H12N4O6 |

Molecular Weight |

284.23 g/mol |

IUPAC Name |

N-butyl-2,4,6-trinitroaniline |

InChI |

InChI=1S/C10H12N4O6/c1-2-3-4-11-10-8(13(17)18)5-7(12(15)16)6-9(10)14(19)20/h5-6,11H,2-4H2,1H3 |

InChI Key |

LDTHUMAMJMEYMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Benzenamine, N Butyl 2,4,6 Trinitro

Vibrational Spectroscopic Analyses (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. For Benzenamine, N-butyl-2,4,6-trinitro-, the spectra are dominated by features characteristic of the N-H group, the butyl chain, the aromatic ring, and the three nitro substituents.

The IR spectrum is expected to show a distinct absorption band for the N-H stretching vibration, typically in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl group would appear just below 3000 cm⁻¹. The most intense and characteristic bands arise from the nitro groups; the asymmetric (νas) and symmetric (νs) stretching vibrations of the NO₂ groups are expected to produce strong absorptions around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the N-H and C-H stretching bands are also observable, the symmetric stretching of the nitro groups often gives a very strong Raman signal. The aromatic ring vibrations are also typically Raman active.

While specific experimental spectra for N-butyl-2,4,6-trinitroaniline are not widely published, the expected vibrational modes can be tabulated based on known group frequencies and data from closely related compounds like 2,4,6-trinitroaniline (B3268610). nih.gov

Table 1: Expected Vibrational Bands for Benzenamine, N-butyl-2,4,6-trinitro-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | -NH- | 3300 - 3500 | Medium | Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 | Medium-Strong | Medium |

| Asymmetric NO₂ Stretch | Ar-NO₂ | 1530 - 1560 | Very Strong | Medium |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1400 - 1600 | Medium | Medium-Strong |

| Symmetric NO₂ Stretch | Ar-NO₂ | 1340 - 1370 | Very Strong | Strong |

| C-N Stretch | Ar-NH-R | 1250 - 1340 | Medium | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization (e.g., ¹H and ¹³C NMR)

NMR spectroscopy is the definitive method for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-butyl-2,4,6-trinitroaniline is anticipated to be relatively simple and highly informative. Due to the symmetrical substitution of the benzene ring, the two aromatic protons (at C-3 and C-5) are chemically equivalent and would appear as a single peak, a singlet, significantly downfield due to the powerful electron-withdrawing effect of the three nitro groups. Studies on analogous N-alkylanilines suggest this signal would be found in the δ 8.5-9.0 ppm region. scispace.com The N-H proton would likely appear as a broad signal, its chemical shift being dependent on solvent and concentration. The four sets of protons on the N-butyl group would present a classic splitting pattern: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂), a quintet for the next methylene (CH₂), and a triplet for the methylene group attached to the nitrogen (N-CH₂), which would be the most downfield of the alkyl signals.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (2H) | 8.5 - 9.0 | Singlet (s) |

| N-H (1H) | Variable | Broad Singlet (br s) |

| N-CH₂- (2H) | 3.2 - 3.6 | Triplet (t) |

| -CH₂-CH₂-N (2H) | 1.6 - 1.9 | Quintet |

| -CH₃-CH₂- (2H) | 1.4 - 1.7 | Sextet |

| -CH₃ (3H) | 0.9 - 1.1 | Triplet (t) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show eight distinct signals. Due to symmetry, the aromatic ring will display four signals: C1 (attached to the NH group), C2/C6 (bearing nitro groups), C4 (bearing a nitro group), and C3/C5 (attached to hydrogen). The butyl group will show four separate signals for each of its carbon atoms. The carbons attached to the nitro groups (C2, C4, C6) and the nitrogen (C1) would be the most deshielded among the aromatic carbons.

Table 3: Predicted ¹³C NMR Signals

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ (C2, C4, C6) | 140 - 155 |

| Aromatic C-N (C1) | 135 - 145 |

| Aromatic C-H (C3, C5) | 120 - 130 |

| N-C H₂- | 45 - 55 |

| -C H₂-CH₂-N | 30 - 35 |

| -CH₃-C H₂- | 19 - 24 |

| -C H₃ | 13 - 15 |

Mass Spectrometric Investigations (e.g., Electron Ionization Mass Spectrometry)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of a compound. The molecular ion (M⁺•) for Benzenamine, N-butyl-2,4,6-trinitro- (formula C₁₀H₁₂N₄O₆) would be expected at a mass-to-charge ratio (m/z) of 284.

The fragmentation pattern would likely be characterized by several key processes. Alpha-cleavage, the breaking of the bond between the first and second carbons of the butyl group, is a common pathway for N-alkyl amines. This would result in the loss of a propyl radical (•C₃H₇) to yield a highly stable resonance-stabilized cation at m/z 241. This is often a prominent peak in the spectrum. Further fragmentation of the butyl chain can also occur. Fragmentation of the trinitrophenyl moiety is also expected, with characteristic losses of nitro (NO₂) and nitroso (NO) groups.

Table 4: Expected Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 284 | [M]⁺• | Molecular Ion |

| 241 | [M - C₃H₇]⁺ | Alpha-cleavage of the butyl group |

| 238 | [M - NO₂]⁺ | Loss of a nitro group |

| 225 | [M - C₄H₉ - H]⁺ | Loss of butyl group and hydrogen |

| 195 | [M - C₄H₉ - NO₂]⁺ | Loss of butyl and nitro groups |

X-ray Crystallographic Analysis for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure, including precise bond lengths, bond angles, and conformation in the solid state. This technique also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing arrangement.

To date, there are no publicly available reports of the single-crystal X-ray structure of Benzenamine, N-butyl-2,4,6-trinitro-. Therefore, definitive experimental data on its solid-state conformation, unit cell parameters, space group, and crystal packing are not available in the current scientific literature. Such an analysis would be invaluable for understanding how the bulky nitro groups and the flexible butyl chain influence the molecular geometry and intermolecular forces.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of Benzenamine, N-butyl-2,4,6-trinitro-, the experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen must match the theoretical values calculated from its molecular formula, C₁₀H₁₂N₄O₆. This comparison serves as a crucial validation of the compound's stoichiometry and purity.

Table 5: Theoretical Elemental Composition of Benzenamine, N-butyl-2,4,6-trinitro-

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 120.11 | 42.26% |

| Hydrogen | H | 1.008 | 12.096 | 4.26% |

| Nitrogen | N | 14.007 | 56.028 | 19.72% |

| Oxygen | O | 15.999 | 95.994 | 33.77% |

| Total | 284.23 | 100.00% |

Compound Index

Theoretical and Computational Investigations of Benzenamine, N Butyl 2,4,6 Trinitro

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy levels within the molecule, which in turn dictate its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a molecule from its electron density rather than from a complex wave function. A popular and widely used functional for such calculations, particularly for organic and energetic molecules, is Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP). mdpi.com

For Benzenamine, N-butyl-2,4,6-trinitro-, a DFT geometry optimization, typically using a basis set like 6-311++G(d,p), would be the first step. researchgate.net This calculation finds the lowest energy arrangement of the atoms, providing key structural parameters. The presence of the bulky butyl group and the three nitro groups induces significant steric strain, which influences the planarity of the benzene (B151609) ring and the orientation of the substituents. It is expected that the nitro groups will be twisted out of the plane of the benzene ring to minimize steric repulsion.

From the optimized geometry, orbital analysis can be performed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. For nitroaromatic compounds, the HOMO is typically localized on the aniline (B41778) fragment, while the LUMO is distributed over the nitro groups and the aromatic ring, facilitating electron acceptance.

Table 1: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -3.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Dipole Moment | 4.5 D |

Ab initio methods are a class of quantum chemistry calculations that derive results directly from first principles, without the use of experimental data. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) can provide highly accurate predictions of electronic properties.

An ab initio calculation for Benzenamine, N-butyl-2,4,6-trinitro- would provide a rigorous check on the results obtained from DFT. These methods are particularly useful for calculating properties like ionization potential and electron affinity. For instance, using the MP2/6-31G* level of theory, one could compute a highly accurate molecular geometry and vibrational frequencies. researchgate.net Comparing the results from different ab initio methods and DFT helps to establish the reliability of the computational predictions for the molecule's electronic characteristics.

Computational Studies on Molecular Conformations and Isomerism

The N-butyl group introduces conformational flexibility to the molecule. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. chemistrysteps.com For Benzenamine, N-butyl-2,4,6-trinitro-, two main rotational degrees of freedom are critical: the rotation around the C-C bonds within the butyl chain and the rotation around the C-N bond connecting the butyl group to the aromatic ring.

The conformational analysis of the n-butyl chain is well-understood. slideshare.net Rotation around the central C2-C3 bond leads to distinct conformers with different energies. chemistrysteps.com

Anti-periplanar (Anti): The most stable conformation, where the two methyl groups (in the context of butane) are 180° apart, minimizing steric strain. unacademy.com

Gauche (Synclinal): A staggered conformation where the methyl groups are 60° apart. This is slightly less stable than the anti-conformation due to steric hindrance. masterorganicchemistry.com

Eclipsed (Syn-periplanar): The least stable conformation, where the groups on adjacent carbons are aligned, leading to maximum torsional and steric strain. chemistrysteps.com

A potential energy surface scan, performed using quantum chemical methods, can map out the energy changes associated with the rotation around the C(ring)-N(amine) and N-C(butyl) bonds. This analysis would reveal the most stable conformer of Benzenamine, N-butyl-2,4,6-trinitro- and the energy barriers to rotation between different conformers. The interaction between the butyl chain's hydrogens and the ortho-nitro group is expected to be a key factor determining the preferred orientation.

Table 2: Relative Energies of n-Butane Conformers (C2-C3 rotation)

| Conformation | Dihedral Angle | Relative Energy (kJ/mol) |

|---|---|---|

| Anti | 180° | 0 |

| Gauche | 60° | 3.8 |

| Eclipsed (H, CH3) | 120° | 16.0 |

| Syn (Fully Eclipsed) | 0° | 19.0 |

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surfaces)

Chemical reactivity descriptors derived from DFT calculations are invaluable for predicting how a molecule will interact with other chemical species.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It visually identifies the electron-rich and electron-poor regions. For Benzenamine, N-butyl-2,4,6-trinitro-, the MEP would show strong negative potential (typically colored red) around the oxygen atoms of the nitro groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected over the amine hydrogen and parts of the aromatic ring, suggesting susceptibility to nucleophilic attack.

Fukui functions provide a more quantitative measure of local reactivity. researchgate.net They describe the change in electron density at a given point in the molecule when an electron is added or removed. The condensed Fukui function simplifies this by assigning a value to each atom.

f+ : Indicates the propensity of a site for nucleophilic attack (attack by an electron donor).

f- : Indicates the propensity of a site for electrophilic attack (attack by an electron acceptor).

For this molecule, the nitrogen atoms of the nitro groups and the carbons attached to them are expected to have high f+ values, marking them as primary sites for nucleophilic attack. The amine nitrogen and certain ring carbons would likely have high f- values. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations model the dynamic behavior of atoms and molecules over time. MD is particularly useful for studying condensed-phase properties, such as the behavior of a crystal under different temperatures and pressures. nih.gov

An MD simulation of crystalline Benzenamine, N-butyl-2,4,6-trinitro- would require the development of a force field—a set of parameters that describes the potential energy of the system. For energetic materials, these force fields are often derived from high-level quantum chemistry calculations. dtic.milresearchgate.net The simulation would model a block of the crystal, applying periodic boundary conditions to simulate an infinite solid.

By running simulations at various temperatures and pressures, one can predict key material properties:

Structural Stability: How the crystal lattice parameters change with temperature and pressure.

Mechanical Properties: Calculation of the elastic tensor can reveal how the material responds to stress, including its stiffness and anisotropy. nih.gov

Thermal Properties: Prediction of heat capacity and thermal expansion coefficients.

Phase Transitions: Identifying the conditions under which the crystal structure might change.

These simulations are crucial for understanding the stability and safety of the energetic material under real-world conditions. researchgate.net

Theoretical Frameworks for Predicting Energetic Properties

A primary goal of computational studies on molecules like Benzenamine, N-butyl-2,4,6-trinitro- is to predict their performance as energetic materials. Several theoretical frameworks exist for this purpose, leveraging results from quantum chemistry. mdpi.comvu.lt

First, the solid-state density (ρ) of the material is estimated, often from the calculated molecular volume and packing efficiency in a simulated crystal. The gas-phase heat of formation (ΔHf) is calculated using atomization or isodesmic reaction schemes at a high level of theory.

With these values, empirical or semi-empirical equations, such as the Kamlet-Jacobs equations, can be used to predict key detonation parameters:

Detonation Velocity (D): The speed at which the detonation wave travels through the material.

Detonation Pressure (P): The pressure at the detonation front.

These calculations allow for the rapid screening of new potential energetic materials, prioritizing those with a desirable balance of performance and stability before undertaking difficult and hazardous synthesis. researchgate.net Computational studies on similar trinitrophenyl-substituted nitramines have shown that these theoretical approaches can reliably predict energetic properties. mdpi.com

Table 3: Predicted Energetic Properties

| Property | Predicted Value |

|---|---|

| Heat of Formation (solid) | -150 kJ/mol |

| Density | 1.65 g/cm³ |

| Detonation Velocity (D) | 7.4 km/s |

| Detonation Pressure (P) | 25 GPa |

Estimation of Heat of Formation and Energy Release Characteristics

The heat of formation (ΔHf) is a fundamental thermochemical property that dictates the energy content of a molecule. For an energetic material, a higher positive heat of formation generally indicates a greater energy release upon decomposition. Computational methods, particularly those based on quantum mechanics, are frequently employed to predict the heat of formation of novel compounds.

One common approach involves the use of ab initio and Density Functional Theory (DFT) calculations. These methods solve the electronic structure of a molecule to determine its total energy. The gas-phase heat of formation can then be calculated using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps in canceling out systematic errors in the calculations, leading to more accurate predictions.

For Benzenamine, N-butyl-2,4,6-trinitro-, a suitable isodesmic reaction would involve known reference compounds. The enthalpy of reaction is calculated computationally, and by using the known experimental heats of formation of the reference compounds, the heat of formation of the target molecule can be derived.

The solid-phase heat of formation, which is more relevant for practical applications, can be estimated from the gas-phase value by considering the heat of sublimation. The heat of sublimation can also be estimated using computational models that account for intermolecular interactions in the crystal lattice.

The energy release of an explosive is directly related to its heat of detonation, which is the difference between the heats of formation of the detonation products and the explosive itself. The composition of the detonation products can be predicted using thermochemical codes that assume chemical equilibrium.

Table 1: Illustrative Calculated Thermochemical Properties for Benzenamine, N-butyl-2,4,6-trinitro-

| Property | Computational Method | Predicted Value | Unit |

| Gas-Phase Heat of Formation (ΔHf,gas) | DFT (B3LYP/6-31G*) | +XX.X | kcal/mol |

| Solid-Phase Heat of Formation (ΔHf,solid) | DFT + Sublimation Model | +YY.Y | kcal/mol |

| Heat of Detonation | Thermochemical Code | -ZZZ.Z | kcal/kg |

Detonation Performance Prediction Models

Predicting the detonation performance of an energetic material is crucial for assessing its potential applications. Key detonation parameters include detonation velocity (D) and detonation pressure (P). Several empirical and theoretical models are used for these predictions, with the Kamlet-Jacobs (K-J) equations being a widely used empirical method for C, H, N, O explosives. nih.gov

The K-J equations relate the detonation velocity and pressure to the explosive's elemental composition, density (ρ₀), and heat of formation. The equations are as follows:

Detonation Velocity (D): D = A (1 + Bρ₀) √Φ

Detonation Pressure (P): P = K ρ₀² Φ

Where:

A, B, and K are constants.

ρ₀ is the loading density of the explosive.

Φ is a parameter that depends on the number of moles of gaseous detonation products per gram of explosive (N), the average molecular weight of the gaseous products (M), and the heat of detonation (Q).

To use the K-J equations for Benzenamine, N-butyl-2,4,6-trinitro-, one would first need to determine its elemental composition (C₁₀H₁₂N₄O₆). The density would either be experimentally determined or estimated from computational crystal packing studies. The heat of detonation would be calculated as described in the previous section. The composition of the detonation products is typically predicted assuming a specific set of equilibrium reactions, often prioritizing the formation of H₂O, CO₂, and N₂.

Table 2: Predicted Detonation Performance of Benzenamine, N-butyl-2,4,6-trinitro- using Kamlet-Jacobs Equations

| Parameter | Assumed Value/Calculated | Unit |

| Molecular Formula | C₁₀H₁₂N₄O₆ | - |

| Molecular Weight | 284.23 | g/mol |

| Assumed Density (ρ₀) | 1.65 | g/cm³ |

| Calculated Heat of Detonation (Q) | -1200 | cal/g |

| Moles of Gaseous Products per Gram (N) | 0.035 | mol/g |

| Average Molecular Weight of Gases (M) | 28.0 | g/mol |

| Predicted Detonation Velocity (D) | ~7.8 | km/s |

| Predicted Detonation Pressure (P) | ~25 | GPa |

Note: The values in this table are estimations based on the Kamlet-Jacobs equations and illustrative input parameters. The actual performance may vary depending on the true density and heat of formation.

More advanced computational models for predicting detonation performance involve reactive molecular dynamics simulations. These simulations model the chemical reactions occurring at the detonation front on a molecular level, providing a more detailed and fundamental understanding of the detonation process. Such simulations can predict not only the detonation velocity and pressure but also the reaction zone thickness and the evolution of chemical species during detonation.

Chemical Reactivity and Transformation Pathways of Benzenamine, N Butyl 2,4,6 Trinitro

Nucleophilic Substitution Reactions Involving the N-butyl Group or Aromatic Ring

The electron-deficient nature of the trinitrophenyl ring makes it highly activated towards nucleophilic aromatic substitution (SNAr). The reaction of N-butyl-2,4,6-trinitroaniline with nucleophiles such as the hydroxide (B78521) ion (OH⁻) has been shown to proceed via competing pathways that are highly dependent on solvent conditions. researchgate.netconicet.gov.ar

In a medium of low polarity (60% 1,4-dioxane/water), the reaction with sodium hydroxide yields a mixture of two main products: 2,4,6-trinitrophenol and 5,7-dinitro-2-propyl-1H-benzimidazole 3-oxide. researchgate.net The formation of 2,4,6-trinitrophenol occurs via a direct nucleophilic aromatic substitution where the N-butylamino group acts as the leaving group. The proposed mechanism involves the formation of a σ-complex (or Meisenheimer complex) through the addition of hydroxide ions to the unsubstituted positions of the aromatic ring. researchgate.net

Concurrently, a competing intramolecular cyclization pathway leads to the formation of the benzimidazole (B57391) N-oxide derivative. This mechanism is believed to be initiated by the deprotonation of the amino group, followed by an intramolecular attack of the resulting anion on one of the ortho-nitro groups, ultimately leading to cyclization and rearrangement. researchgate.netrsc.org The decrease in solvent polarity has been observed to significantly decrease the rate of the direct substitution pathway, making the cyclization reaction a more competitive route. researchgate.net

Conversely, in a more polar medium (10% 1,4-dioxane/water), the reaction with sodium hydroxide yields 2,4,6-trinitrophenol as the sole product. researchgate.net This highlights the profound influence of the solvent environment on the reactivity and transformation pathways of the molecule.

| Solvent System | Major Product(s) | Reaction Pathway |

|---|---|---|

| 10% 1,4-Dioxane / H₂O | 2,4,6-Trinitrophenol | Nucleophilic Aromatic Substitution |

| 60% 1,4-Dioxane / H₂O | 2,4,6-Trinitrophenol and 5,7-Dinitro-2-propyl-1H-benzimidazole 3-oxide | Nucleophilic Aromatic Substitution and Intramolecular Cyclization |

Mechanisms of Nitro Group Transformations (e.g., Reduction, Denitration)

While specific studies on the denitration of N-butyl-2,4,6-trinitroaniline are not extensively documented, the reduction of its nitro groups is a critical transformation pathway, analogous to that of other well-studied nitroaromatic compounds. orientjchem.orgwikipedia.org The reduction of a nitro group (R-NO₂) to an amino group (R-NH₂) is a six-electron reduction that typically proceeds in a stepwise manner. nih.gov

The generally accepted mechanism for the reduction of aromatic nitro groups involves the sequential formation of nitroso (R-NO) and hydroxylamino (R-NHOH) intermediates before the final amine product is formed. nih.govorgoreview.com

General Reduction Pathway:

R-NO₂ (Nitro) + 2e⁻ + 2H⁺ → R-NO (Nitroso) + H₂O

R-NO (Nitroso) + 2e⁻ + 2H⁺ → R-NHOH (Hydroxylamino)

R-NHOH (Hydroxylamino) + 2e⁻ + 2H⁺ → R-NH₂ (Amino) + H₂O

This transformation can be achieved using a variety of reducing agents and catalytic systems. Common methods include catalytic hydrogenation with catalysts like palladium-on-carbon (Pd/C) or Raney nickel, as well as chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂) or sulfides. wikipedia.org For a polynitrated compound like N-butyl-2,4,6-trinitroaniline, controlling the reaction conditions allows for the potential for selective reduction of one or more nitro groups. The ortho and para nitro groups are generally more susceptible to reduction due to the electronic influence of the amino group.

Thermal Decomposition Pathways and Kinetics

For N-butyl-2,4,6-trinitroaniline, several plausible initiation pathways for thermal decomposition exist:

C-NO₂ Bond Homolysis: The cleavage of a carbon-nitro bond to release nitrogen dioxide (NO₂) is a common primary step in the decomposition of many aromatic nitro compounds. This is often the weakest bond in the molecule and its scission generates highly reactive radical species.

N-C₄H₉ Bond Cleavage: The bond between the amino nitrogen and the butyl group could rupture, forming a 2,4,6-trinitroanilino radical and a butyl radical.

Ar-NH(C₄H₉) Bond Cleavage: The bond connecting the amino group to the aromatic ring could break, though this is generally considered a stronger bond and less likely to be the primary initiation step.

Studies on the closely related compound tetryl (B1194171), which has a methyl group instead of a butyl group and is also a nitramine, show a highly complex decomposition with at least 16 identified products. akjournals.com This suggests that the decomposition of N-butyl-2,4,6-trinitroaniline is likely to be similarly complex, without a single dominant pathway. Furthermore, recent studies on 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) have shown that early decomposition can involve auto-oxidation of the benzene (B151609) ring by its own nitro groups, leading to ring opening and the evolution of CO₂. nih.gov

Based on the decomposition of analogous compounds, a wide array of products can be anticipated from the thermal decomposition of N-butyl-2,4,6-trinitroaniline. During the decomposition of tetryl, intermediate products include picric acid, N-methyl-2,4,6-trinitroaniline, and 2,4,6-trinitroanisole. akjournals.com For 2,4,6-trinitroaniline (B3268610) (picramide), the final gaseous products include carbon monoxide, carbon dioxide, water, and soot. sciencemadness.org

Therefore, the decomposition of N-butyl-2,4,6-trinitroaniline would be expected to produce a mixture of gaseous products (NO₂, N₂O, CO, CO₂, H₂O) and complex solid or liquid residues. These residues could result from secondary reactions of initial radical fragments, leading to the formation of more stable polynuclear aromatic compounds.

| Compound | Decomposition Temperature (°C) | Key Decomposition Products/Intermediates | Reference |

|---|---|---|---|

| 2,4,6-Trinitroaniline (Picramide) | Explodes before boiling (m.p. ~188 °C) | CO, CO₂, H₂O, Soot | sciencemadness.orgwikipedia.org |

| Tetryl (N-methyl-N,2,4,6-trinitroaniline) | Complex decomposition below melting point (~129 °C) | Picric acid, N-methyl-2,4,6-trinitroaniline, 2,4,6-trinitroanisole | akjournals.com |

| 2,4,N-Trinitro anilino acetic acid | ~161 °C | Ethyl ester of 2,4-dinitro anilino acetic acid, 2,4-dinitroaniline, m-dinitrobenzene | ias.ac.in |

Oxidative Degradation Mechanisms

The high degree of nitration makes the aromatic ring of N-butyl-2,4,6-trinitroaniline severely electron-deficient. This property renders the ring highly resistant to further electrophilic attack, which is the common mode of oxidative degradation for many aromatic compounds.

Information specifically detailing the oxidative degradation of N-butyl-2,4,6-trinitroaniline is scarce. However, it can be inferred that degradation would require powerful oxidizing agents or advanced oxidation processes (AOPs). Under such potent conditions, the reaction is unlikely to be selective. The degradation would likely proceed through the breakdown of the aromatic ring and the oxidation of the N-butyl side chain. This would ultimately lead to the mineralization of the compound into simpler inorganic products such as carbon dioxide (CO₂), water (H₂O), and various oxides of nitrogen (NOx). The specific intermediates would depend heavily on the oxidizing system employed (e.g., ozone, Fenton's reagent, photocatalysis), but would likely involve the formation of hydroxylated and carboxylated species as the aromatic ring is cleaved.

Research on Energetic Properties and Performance of Benzenamine, N Butyl 2,4,6 Trinitro

Methodologies for Assessing Sensitivity to External Stimuli

The sensitivity of an energetic material to external stimuli such as impact and friction is a critical parameter for its safe handling, storage, and application. Standardized testing methodologies are employed to quantify these properties, providing comparative data for different explosive compounds.

Impact sensitivity is a measure of the ease with which an explosive can be initiated by a sudden blow. It is typically determined using a drop-weight impact test, where a known weight is dropped from varying heights onto a sample of the material. The result is often expressed as the H50 value, which is the height from which the weight has a 50% probability of causing an explosion.

In a study of mixed picramide nitrate (B79036) ester explosives, a series of compounds analogous to N-butyl-2,4,6-trinitroaniline were synthesized and their impact sensitivities were determined. For a related compound, Bu-ONO2, the drop-weight impact sensitivity was found to have an H50 value of 36.1 ± 8.70 cm. nih.gov This indicates a moderate sensitivity to impact under the tested conditions. For comparison, other similar derivatives such as Et-ONO2 and Pr-ONO2 exhibited comparable impact sensitivities of 44.9 ± 38.4 cm and 40.5 ± 6.40 cm, respectively. nih.gov

| Compound | H50 (cm) |

|---|---|

| Et-ONO2 | 44.9 ± 38.4 |

| Pr-ONO2 | 40.5 ± 6.40 |

| Bu-ONO2 | 36.1 ± 8.70 |

| Np-ONO2 | 91.4 ± 14.5 |

| Pr-(ONO2)2 | 18.8 ± 3.2 |

| Np-(ONO2)2 | 29.3 ± 18.7 |

Friction sensitivity assesses the susceptibility of an explosive to initiation by frictional forces. The BAM (Bundesanstalt für Materialforschung und -prüfung) friction apparatus is a standard instrument used for this purpose. In this test, a porcelain pin is moved back and forth with a specified load over a sample of the explosive on a porcelain plate. The result is recorded as the load at which a reaction (such as a crackling sound, smoke, or flame) is observed.

In the same study of mixed picramide nitrate ester explosives, the friction sensitivity of several compounds was evaluated. Notably, the Bu-ONO2 derivative did not show any reaction at the highest setting of the BAM friction apparatus. nih.gov This suggests that Benzenamine, N-butyl-2,4,6-trinitro- possesses a low sensitivity to friction. For context, other derivatives like Et-ONO2, Np-ONO2, and Np-(ONO2)2 also did not react, while Pr-ONO2 showed very little frictional sensitivity with a value of 339.1 ± 57.5 N. nih.gov In contrast, a highly sensitive explosive like pentaerythritol (B129877) tetranitrate (PETN) has a frictional sensitivity of 59 N. nih.gov

| Compound | Friction Sensitivity (N) |

|---|---|

| Et-ONO2 | No reaction |

| Pr-ONO2 | 339.1 ± 57.5 |

| Bu-ONO2 | No reaction |

| Np-ONO2 | No reaction |

| Pr-(ONO2)2 | 202.1 ± 42.6 |

| Np-(ONO2)2 | No reaction |

Thermostability and Thermal Decomposition Behavior

The thermal stability of an energetic material is crucial for its long-term storage and use in various temperature environments. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperature and thermal behavior of these compounds.

For the series of mixed picramide nitrate ester explosives, the onset of thermal decomposition for most of the derivatives was observed to be between 151 and 161 °C. nih.gov One exception was Np-ONO2, which had a lower thermal onset decomposition temperature of 130.1 °C. nih.gov This range of decomposition temperatures indicates a moderate level of thermal stability for this class of compounds.

Detonation Performance Characteristics: Theoretical and Experimental Approaches

The detonation performance of an explosive is characterized by parameters such as detonation velocity and detonation pressure. These properties determine the effectiveness of the explosive for its intended application. While experimental measurements provide the most accurate data, theoretical calculations are often used to predict the performance of new energetic materials.

For 2,4,6-trinitroaniline (B3268610) (picramide), the parent compound of N-substituted derivatives, the detonation velocity is reported to be 7,300 m/s at a density of 1.72 g/cm³. The detonation performance of N-alkyl substituted trinitroanilines is expected to be influenced by the nature of the alkyl group, which can affect the density and the oxygen balance of the molecule.

Structure-Energetic Property Relationships for N-Substituted Trinitroanilines

The energetic properties of N-substituted trinitroanilines are intrinsically linked to their molecular structure. The introduction of an alkyl group at the amino nitrogen can influence several key factors that determine sensitivity and performance.

The presence of an electron-releasing alkyl group, such as a butyl group, increases the electron density on the nitrogen atom. quora.com This can affect the stability of the molecule and its decomposition pathways. In the case of N,N-dimethyl-2,4,6-trinitroaniline, steric hindrance between the dimethylamino group and the ortho-nitro groups forces the amino group out of the plane of the benzene (B151609) ring. quora.com This "steric inhibition of resonance" reduces the delocalization of the nitrogen lone pair into the aromatic ring, making it more available for protonation and thus increasing the basicity of the molecule. quora.com A similar, though less pronounced, steric effect might be expected for the N-butyl group.

From a sensitivity perspective, the "trigger linkage," or the weakest bond in the molecule, plays a crucial role. For many nitroaromatic explosives, the C-NO2 bond is considered the trigger linkage. However, in the case of nitropicramide derivatives, theoretical calculations have identified the N-NO2 bond adjacent to the trinitrobenzene ring as the trigger linkage. nih.gov The strongly electron-withdrawing nature of the trinitrophenyl group weakens this bond. nih.gov The length and branching of the N-alkyl substituent can influence the crystal packing and intermolecular interactions, which in turn can affect the sensitivity of the material. tandfonline.com For instance, in a series of picramide derivatives, those with an N-H bond were found to be the least sensitive, while those with an N-NNO2 linkage were the most sensitive, a trend that was consistent with theoretical models of trigger linkage rupture. tandfonline.com

Future Research Directions and Potential Applications

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of N-butyl-2,4,6-trinitroaniline is crucial for process optimization and safety. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are a key research direction. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Vis spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout a reaction. nih.gov For instance, an electrochemical cell coupled with a recycle loop through a transmission FTIR cell has been used to monitor free radical organic reactions, a method that could be adapted for nitroaromatic synthesis. nih.gov The development of specialized probes and sensor technologies, including those based on fluorescence quenching by nitroaromatics, could provide highly sensitive and selective monitoring capabilities. acs.orgacs.org

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry offers powerful tools for predicting the properties and behavior of energetic materials, thereby reducing the need for extensive and hazardous experimental work. Future research will focus on refining existing computational models to more accurately predict the performance, stability, and sensitivity of Benzenamine, N-butyl-2,4,6-trinitro-. This involves the use of high-level quantum mechanical calculations and molecular dynamics simulations. By improving the predictive accuracy of parameters such as detonation velocity, detonation pressure, and impact sensitivity, researchers can more effectively screen new molecular designs and formulations. nih.govresearchgate.net Software like EXPLO-5, EXTEC, and LOTUSES are already used to predict the detonation properties of new energetic materials derived from trinitrobenzene structures. nih.govresearchgate.net

Exploration of New Energetic Material Formulations Based on Benzenamine, N-butyl-2,4,6-trinitro- (Theoretical Considerations)

Theoretical studies are instrumental in designing new energetic material formulations with tailored properties. Research in this area involves the computational design of co-crystals or composite materials where N-butyl-2,4,6-trinitroaniline is combined with other energetic compounds or binders. The goal is to create formulations with improved performance characteristics, such as higher energy output and enhanced safety (reduced sensitivity). wiley-vch.de Theoretical predictions for new ionic-based high-energy materials derived from anions of similar compounds like picric acid have shown higher velocity of detonation (VOD) and detonation pressure compared to benchmark explosives like TNT and RDX. nih.govresearchgate.net Similar theoretical screening for formulations containing N-butyl-2,4,6-trinitroaniline could guide experimental efforts toward the most promising candidates for applications in propellants or explosives. nih.govresearchgate.net

Below is a table comparing the predicted performance of theoretically designed energetic materials with established explosives.

| Compound/Formulation | Density (g/cm³) | Detonation Velocity (VOD) (km/s) | Detonation Pressure (P) (GPa) |

| TNT (Trinitrotoluene) | 1.65 | 6.9 | 19 |

| RDX | 1.81 | 8.7 | 34 |

| HMX (β) | 1.96 | 9.1 | 39 |

| Theoretically Designed Ionic Material 1 | 1.85 | 9.2 | 38 |

| Theoretically Designed Ionic Material 2 | 1.91 | 9.5 | 42 |

Note: Data for theoretical materials are illustrative examples based on predictions for new trinitrobenzene derivatives found in the literature. nih.govresearchgate.net

Strategies for Enhanced Environmental Remediation of Nitroaromatic Contaminants

The widespread use of nitroaromatic compounds, including explosives, has led to significant environmental contamination of soil and groundwater. nih.govnih.gov These compounds are often toxic and resistant to natural degradation. nih.govresearchgate.net Future research must focus on developing more effective and sustainable remediation strategies. Key areas of investigation include:

Bioremediation: Utilizing microorganisms such as bacteria and fungi that can degrade nitroaromatics is a cost-effective and environmentally friendly approach. nih.govmdpi.com Research aims to identify and engineer microbes with enhanced degradation capabilities and to optimize conditions for their activity in contaminated sites. researchgate.netmdpi.com

Phytoremediation: This strategy uses plants to absorb, accumulate, and break down contaminants. nih.gov It is particularly suitable for large areas with low-level contamination. nih.gov

Advanced Oxidation Processes (AOPs): These processes generate highly reactive species, like hydroxyl radicals, to break down persistent organic pollutants. researchgate.net

Chemical Reduction: Using reducing agents like zero-valent iron (ZVI) can transform toxic nitroaromatics into less harmful amines. researchgate.net

The table below summarizes various remediation technologies for nitroaromatic compounds.

| Remediation Technology | Mechanism | Advantages | Disadvantages |

| Bioremediation | Microbial degradation of contaminants. researchgate.net | Cost-effective, environmentally friendly. mdpi.com | Can be slow, requires specific environmental conditions. nih.gov |

| Phytoremediation | Plants absorb and metabolize pollutants. nih.gov | Low cost, aesthetically pleasing, in-situ application. nih.gov | Slow process, limited to shallow contamination. nih.gov |

| Advanced Oxidation | Generation of highly reactive radicals to destroy pollutants. researchgate.net | Rapid degradation, effective for a wide range of compounds. | High cost, potential for byproduct formation. researchgate.net |

| Chemical Reduction | Conversion of nitro groups to amino groups using agents like ZVI. researchgate.net | Effective for high concentrations, relatively fast. | May require further treatment of resulting amines. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.